molecular formula C13H13N3O5S2 B4191395 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No. B4191395
M. Wt: 355.4 g/mol
InChI Key: ZRGWZLULKVTFGU-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide involves the inhibition of certain enzymes that are involved in biochemical and physiological processes. Specifically, the compound has been found to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to changes in the biochemical and physiological processes that are regulated by these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide depend on the specific enzymes that are inhibited. For example, inhibition of carbonic anhydrase can lead to changes in the acid-base balance of the body, while inhibition of acetylcholinesterase can lead to changes in nerve function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide in lab experiments is its potential as a tool for studying enzyme activity. By inhibiting specific enzymes, researchers can study the effects of these enzymes on various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.

Future Directions

There are several future directions for the use of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide in scientific research. One direction is the development of new drugs based on the compound's ability to inhibit specific enzymes. Another direction is the use of the compound as a tool for studying enzyme activity in various disease processes. Additionally, the compound may have potential as a diagnostic tool for certain diseases. Further research is needed to explore these and other potential applications of this compound.
Conclusion
In conclusion, 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. The compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. While the compound has potential as a tool for studying enzyme activity and developing new drugs, careful handling and disposal procedures must be followed to ensure the safety of researchers. Further research is needed to explore the potential applications of this compound in scientific research.

Scientific Research Applications

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide has been studied for its potential use in scientific research. One of the applications of this compound is in the development of new drugs. The compound has been found to have potential as an inhibitor of certain enzymes that are involved in disease processes. This makes it a promising candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

3-benzylsulfonyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c17-11(15-13-14-8-12(22-13)16(18)19)6-7-23(20,21)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWZLULKVTFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzylsulfonyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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